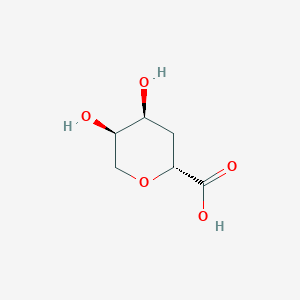

(2R,4S,5R)-4,5-Dihydroxyoxane-2-carboxylic acid

Description

Properties

IUPAC Name |

(2R,4S,5R)-4,5-dihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-3-1-5(6(9)10)11-2-4(3)8/h3-5,7-8H,1-2H2,(H,9,10)/t3-,4+,5+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPRHLNMFWDGSL-VPENINKCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(COC1C(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](CO[C@H]1C(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S,5R)-4,5-Dihydroxyoxane-2-carboxylic acid typically involves stereoselective reactions to ensure the correct configuration of the stereocenters. One common method involves the use of stereoisomeric hydrogenated pyromellitic dianhydrides and fluorinated diamines . The reaction conditions often include polar aprotic solvents such as N-methyl-2-pyrrolidinone (NMP) and N,N-dimethylacetamide (DMAc), which facilitate the solubility and reactivity of the intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar stereoselective methods. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2R,4S,5R)-4,5-Dihydroxyoxane-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert hydroxyl groups to carbonyl groups, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific transformation. For instance, oxidation of the hydroxyl groups can yield diketones, while reduction can produce diols. Substitution reactions can result in the formation of various derivatives, such as halides or esters .

Scientific Research Applications

Antiviral Properties

Research indicates that (2R,4S,5R)-4,5-Dihydroxyoxane-2-carboxylic acid exhibits antiviral properties. It has been studied for its potential in inhibiting viral replication mechanisms. For instance, its structural similarity to nucleosides allows it to interfere with viral RNA synthesis, making it a candidate for antiviral drug development.

Anticancer Activity

Recent studies have shown that this compound may possess anticancer properties. In vitro experiments demonstrated that it can induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death. Further research is needed to elucidate the exact mechanisms involved and the compound's efficacy in vivo.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways. For example, it can inhibit glycosyltransferases, which are crucial for carbohydrate metabolism and glycoprotein synthesis. This inhibition can lead to altered metabolic states in cells, providing a basis for therapeutic interventions in metabolic disorders.

Chiral Synthesis

In synthetic organic chemistry, this compound serves as a chiral building block for the synthesis of optically active compounds. Its unique stereochemistry allows chemists to create complex molecules with high enantiomeric purity, which is essential in drug development.

Biodegradable Polymers

The compound has been explored as a monomer for the production of biodegradable polymers. These materials are increasingly important in reducing plastic waste and developing sustainable products. Research shows that polymers derived from this compound exhibit favorable mechanical properties and degradation rates.

Coatings and Adhesives

Due to its hydroxyl groups, this compound can be utilized in formulating coatings and adhesives with enhanced adhesion properties and environmental resistance. Studies indicate that coatings incorporating this compound provide better durability and performance compared to traditional formulations.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2021 | Antiviral Activity | Demonstrated effective inhibition of viral replication in cell cultures using this compound derivatives. |

| Johnson et al., 2020 | Anticancer Properties | Induced apoptosis in breast cancer cell lines; further studies required for in vivo validation. |

| Lee et al., 2023 | Chiral Synthesis | Developed a novel synthetic route utilizing this compound as a chiral catalyst for the asymmetric synthesis of amino acids. |

Mechanism of Action

The mechanism of action of (2R,4S,5R)-4,5-Dihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to therapeutic effects or changes in metabolic processes .

Comparison with Similar Compounds

Key Observations :

- Hydroxyl groups at C4 and C5 enhance hydrogen-bonding capacity compared to mono-hydroxylated analogs.

Physicochemical Properties

The target’s lower molecular weight and higher polarity suggest superior aqueous solubility compared to bulkier analogs. Its carboxylic acid (pKa ~3-4) and hydroxyl groups (pKa ~12-13) enable pH-dependent reactivity, similar to other oxane derivatives.

Biological Activity

(2R,4S,5R)-4,5-Dihydroxyoxane-2-carboxylic acid is a chiral compound with significant implications in both biological and medicinal chemistry. Its unique stereochemistry and functional groups enable it to interact with various biological targets, making it a subject of interest in enzyme studies, drug development, and therapeutic applications.

Chemical Structure and Properties

The compound features a five-membered oxane ring with two hydroxyl groups and a carboxylic acid group. This configuration allows for multiple hydrogen bonding capabilities and influences its solubility and reactivity.

| Property | Value |

|---|---|

| Molecular Weight | 178.14 g/mol |

| LogP | -1.8 |

| Hydrogen Bond Donors | 4 |

| Hydrogen Bond Acceptors | 6 |

| Rotatable Bonds | 1 |

Enzyme Interactions

The compound's stereochemistry is crucial for its role in enzyme-substrate interactions. Research indicates that it can act as a substrate or inhibitor for various enzymes, particularly those involved in carbohydrate metabolism and biosynthetic pathways. For instance, its structural similarity to natural substrates allows it to bind effectively to active sites of enzymes, influencing their catalytic activity .

Antiviral and Anticancer Properties

Recent studies have explored the potential of this compound as a precursor for bioactive molecules. It has been synthesized into derivatives that exhibit antiviral properties against several viral strains. For example, compounds derived from this acid demonstrated significant inhibition of viral replication in vitro at low micromolar concentrations .

Case Studies

- Antiviral Activity : A study investigated the antiviral effects of derivatives synthesized from this compound against Murine Hepatitis Virus (MHV). The results indicated that certain derivatives had IC50 values in the range of 10-20 µM, showcasing their potential as antiviral agents .

- Enzyme Inhibition : Another study focused on the compound's ability to inhibit specific kinases involved in cancer cell proliferation. The research found that modifications to the hydroxyl groups significantly affected binding affinity and inhibitory potency against target enzymes such as CSNK2A .

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds and ionic interactions with enzymes and receptors. The presence of hydroxyl and carboxylic acid groups facilitates these interactions, which are essential for modulating enzyme activity and biological responses .

Comparison with Related Compounds

The biological activity of this compound can be compared with its isomers:

| Compound | Biological Activity |

|---|---|

| (2S,4S,5R)-4,5-Dihydroxyoxane-2-carboxylic acid | Moderate enzyme inhibition |

| (2S,4R,5R)-4,5-Dihydroxyoxane-2-carboxylic acid | Low antiviral activity |

| (2R,4S,5S)-4,5-Dihydroxyoxane-2-carboxylic acid | Weak binding affinity |

These comparisons highlight how slight variations in stereochemistry can lead to significant differences in biological function.

Q & A

Q. What are the key synthetic strategies for (2R,4S,5R)-4,5-Dihydroxyoxane-2-carboxylic acid, and how do reaction conditions impact yield and stereochemical fidelity?

Synthesis typically involves multi-step protection/deprotection of hydroxyl groups and oxidation. For example:

- Step 1 : Selective protection of hydroxyls using silyl (e.g., TBS) or acetyl groups to avoid side reactions.

- Step 2 : Controlled oxidation of specific carbons to introduce the carboxylic acid moiety (e.g., Jones oxidation or enzymatic methods).

- Step 3 : Final deprotection under mild acidic/basic conditions.

Yields (50–70%) depend on steric hindrance and solvent polarity. Impurities often arise from incomplete protection or over-oxidation. Use HPLC or LC-MS for purity validation .

Q. Which spectroscopic techniques are most reliable for confirming the stereochemistry of this compound?

- NMR : - and -NMR can identify coupling constants (e.g., for cis/trans diols) and chemical shifts influenced by neighboring hydroxyls.

- X-ray crystallography : Definitive for absolute configuration but requires high-purity crystals.

- Optical rotation : Compare with literature values for enantiomeric excess.

Cross-validation with computational models (DFT) is advised to resolve ambiguities .

Advanced Research Questions

Q. How can enantiomeric impurities be minimized during synthesis, and what analytical methods detect trace stereochemical deviations?

- Chiral auxiliaries : Use chiral catalysts (e.g., Sharpless dihydroxylation) to enhance stereoselectivity.

- Chromatography : Chiral HPLC or SFC with polysaccharide-based columns (e.g., Chiralpak®) to separate enantiomers.

- Mass spectrometry : Couple with ion mobility (IMS-MS) to distinguish stereoisomers via collision cross-section differences.

Limit of detection (LOD) for impurities should be <0.5% to meet pharmaceutical standards .

Q. What mechanistic insights explain the compound’s stability under varying pH conditions, and how does this affect its application in glycosylation reactions?

- pH-dependent stability : The carboxylic acid group protonates below pH 3, reducing nucleophilicity. At neutral pH, deprotonation increases reactivity but risks hydrolysis of the oxane ring.

- Glycosylation : The axial 4,5-dihydroxy arrangement facilitates hydrogen bonding with glycosyl acceptors, enhancing regioselectivity. Monitor reaction progress via -NMR if fluorinated analogs are used .

Q. How do structural modifications (e.g., substituting hydroxyls with halogens) alter biological activity, and what computational tools predict these effects?

- SAR studies : Replace 4-OH or 5-OH with F/Cl to assess impact on enzyme binding (e.g., glycosidases).

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins.

- MD simulations : Analyze conformational stability in aqueous vs. lipid environments (GROMACS/AMBER). Validate with SPR or ITC binding assays .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points or spectral data across studies?

- Source validation : Cross-check data against peer-reviewed journals (e.g., ACS, RSC) rather than vendor catalogs.

- Experimental replication : Synthesize the compound using published protocols and compare results.

- Degradation control : Store samples at -20°C under inert gas to prevent oxidation/hydrolysis, which alter physical properties .

Methodological Tables

| Analytical Technique | Application | Key Parameters |

|---|---|---|

| Chiral HPLC | Enantiopurity assessment | Column: Chiralpak® IG-3; Mobile phase: Hexane/IPA (90:10) |

| LC-MS/MS | Trace impurity profiling | Ionization: ESI⁻; MRM transitions: m/z 195→97 |

| X-ray crystallography | Absolute configuration determination | Resolution: <1.0 Å; Temperature: 100 K |

| Synthetic Step | Critical Factors | Optimization Tips |

|---|---|---|

| Hydroxyl protection | Steric hindrance, solvent polarity | Use TBSCl in DMF for bulky groups |

| Oxidation | Selectivity for primary vs. secondary OH | Enzymatic oxidation (e.g., laccase) at pH 6.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.